1-(2-Pyridyl)piperazine dihydrochloride

Adrenergic Pharmacology Receptor Binding Assays Selectivity Profiling

Procure 1-(2-Pyridyl)piperazine dihydrochloride (CAS 52266-53-2) for reproducible α2-AR antagonism and σ2 receptor pharmacology. Unlike 3-/4-pyridyl isomers that shift selectivity to σ1 receptors, only the 2-pyridyl configuration maintains the critical α2-AR/σ2 profile. The solid dihydrochloride salt ensures accurate weighing and long-term stability, eliminating the handling variability of the air-sensitive, liquid free base. Insist on authenticated reference standards for HPLC-based isocyanate determination and OCT1 transport assays to avoid experimental confounding.

Molecular Formula C9H15Cl2N3
Molecular Weight 236.14 g/mol
CAS No. 52266-53-2
Cat. No. B1305253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Pyridyl)piperazine dihydrochloride
CAS52266-53-2
Molecular FormulaC9H15Cl2N3
Molecular Weight236.14 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=CC=CC=N2.Cl.Cl
InChIInChI=1S/C9H13N3.2ClH/c1-2-4-11-9(3-1)12-7-5-10-6-8-12;;/h1-4,10H,5-8H2;2*1H
InChIKeySLVHMMBZOHKYBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 250 mg / 1 g / 2.5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Pyridyl)piperazine Dihydrochloride (CAS 52266-53-2): Procurement Specifications and Chemical Identity


1-(2-Pyridyl)piperazine dihydrochloride (CAS 52266-53-2) is a piperazine derivative with the molecular formula C9H15Cl2N3 and a molecular weight of 236.14 g/mol . It is the dihydrochloride salt form of 1-(2-pyridyl)piperazine (free base CAS 34803-66-2), which acts as a selective antagonist of the alpha-2 adrenoceptor (α2-AR) with a reported Ki of 37 nM in bovine cerebral cortex [1]. This compound is also recognized as a metabolite of the antipsychotic agent azaperone and exhibits sympatholytic activity . As a biochemical tool, it serves as a key intermediate in medicinal chemistry and a reference standard for analytical method development .

Why 1-(2-Pyridyl)piperazine Dihydrochloride Cannot Be Readily Substituted with Isomeric or Free Base Analogs


In procurement for reproducible research, substitution of 1-(2-pyridyl)piperazine dihydrochloride with either its 3-pyridyl/4-pyridyl isomers or the free base form introduces significant variability. The position of the pyridyl nitrogen determines receptor subtype selectivity: while the 2-pyridyl isomer preferentially engages sigma-2 (σ2) receptors, the 3- and 4-pyridyl isomers favor sigma-1 (σ1) receptors, altering the pharmacological profile entirely [1]. Furthermore, the dihydrochloride salt provides a solid, stable, and highly water-soluble form (free base is a liquid and air-sensitive), which directly impacts formulation, weighing accuracy, and experimental reproducibility . These differences preclude interchangeable use in validated protocols.

Quantitative Differentiation of 1-(2-Pyridyl)piperazine Dihydrochloride: A Comparative Evidence Guide


Alpha-2 Adrenoceptor Selectivity Profile of 1-(2-Pyridyl)piperazine vs. Alpha-1 Adrenoceptors

1-(2-Pyridyl)piperazine demonstrates marked selectivity for alpha-2 adrenoceptors over alpha-1 adrenoceptors. The compound binds to alpha-2 adrenoceptors with a Ki of 37 nM, whereas its affinity for alpha-1 adrenoceptors is significantly lower, with Ki values reported as 2400 nM and 1995 nM in different assay conditions . This corresponds to alpha-2/alpha-1 selectivity ratios of approximately 65-fold and 5-fold, respectively, confirming its classification as a selective α2-AR antagonist .

Adrenergic Pharmacology Receptor Binding Assays Selectivity Profiling

Sigma Receptor Subtype Preference: 2-Pyridyl Isomer Favors σ2 over σ1

The position of the pyridyl nitrogen in pyridylpiperazine isomers dictates sigma receptor subtype preference. A systematic structure-activity relationship (SAR) study demonstrated that 1-(2-pyridyl)piperazine preferentially binds to sigma-2 (σ2) receptors, whereas the corresponding 3-pyridyl and 4-pyridyl isomers favor sigma-1 (σ1) receptors [1]. This positional effect provides a structural basis for selecting the appropriate isomer for σ2-targeted applications.

Sigma Receptors Neuropharmacology Isomeric Selectivity

Salt Form Impact: Dihydrochloride vs. Free Base Physical Properties and Handling

The dihydrochloride salt (CAS 52266-53-2) offers distinct physicochemical advantages over the free base (CAS 34803-66-2). While the free base is a liquid at room temperature with reported density of 1.072 g/mL and refractive index n20/D 1.595, the dihydrochloride is a solid powder, enabling precise weighing and long-term storage without the need for specialized liquid handling equipment . The free base is noted to be air-sensitive and requires storage under inert atmosphere, whereas the dihydrochloride exhibits greater stability under ambient conditions [1].

Salt Selection Formulation Science Analytical Chemistry

TRPV1 Antagonist Activity of 1-(2-Pyridyl)piperazine Compared to Other TRPV1 Antagonists

1-(2-Pyridyl)piperazine exhibits antagonist activity at the human TRPV1 receptor, with an IC50 of 1.99 µM (1990 nM) in a functional assay measuring inhibition of pH 6.0-induced activation in CHOK1 cells [1]. This activity, while moderate, places it within the pharmacological range of known TRPV1 antagonists. For context, the selective TRPV1 antagonist JNJ-17203212 has a reported Ki of 72 nM at guinea pig TRPV1, and other potent antagonists in the 4-(2-pyridyl)piperazine-1-carboxamide series exhibit IC50 values in the 15-111 nM range [2].

TRPV1 Antagonism Pain Research Ion Channel Pharmacology

Dopamine D2 Receptor Affinity of 1-(2-Pyridyl)piperazine vs. Reference Antipsychotics

1-(2-Pyridyl)piperazine binds to the dopamine D2 receptor with moderate affinity, exhibiting an IC50 of approximately 400 nM in competitive radioligand displacement assays [1]. This places its D2 affinity in a range comparable to certain atypical antipsychotic scaffolds. For reference, the classical antipsychotic haloperidol binds D2 with a Ki of approximately 1-4 nM, while the atypical agent clozapine has a Ki of approximately 100-200 nM [2]. Thus, 1-(2-Pyridyl)piperazine exhibits D2 affinity intermediate between these reference compounds, making it a useful tool for investigating moderate D2 engagement.

Dopamine Receptors Antipsychotic Drug Discovery GPCR Pharmacology

Organic Cation Transporter (OCT) Inhibition Profile: Differential Activity at OCT1 vs. OCT2

1-(2-Pyridyl)piperazine differentially inhibits the organic cation transporters OCT1 and OCT2. It inhibits OCT1 with an IC50 of 36.8 µM, while its potency at OCT2 is substantially lower, with an IC50 of 1.8 mM (1800 µM) . This approximately 50-fold selectivity for OCT1 over OCT2 indicates that 1-(2-Pyridyl)piperazine can be employed as a discriminatory tool to probe OCT1-specific transport mechanisms in cellular uptake studies.

Drug Transporters Pharmacokinetics In Vitro ADME

Optimal Use Cases for 1-(2-Pyridyl)piperazine Dihydrochloride Based on Quantitative Differentiation


Selective α2-Adrenoceptor Antagonism in Cardiovascular and Neuropharmacology Research

Use 1-(2-Pyridyl)piperazine dihydrochloride as a selective α2-AR antagonist tool compound in in vitro functional assays (e.g., rat vas deferens, isolated tissue preparations) and in vivo models where selective α2-AR blockade is required. Its 65-fold selectivity over α1-AR ensures that observed effects can be confidently attributed to α2-AR antagonism rather than off-target α1-AR activity . This is particularly relevant for studies investigating noradrenergic signaling, sympathetic nervous system function, and the pharmacological reversal of clonidine-induced effects [1].

Sigma-2 Receptor Research in Methamphetamine Abuse and Cancer Models

Employ 1-(2-pyridyl)piperazine dihydrochloride as a σ2-preferring ligand in studies of sigma receptor pharmacology. Because the 2-pyridyl isomer favors σ2 over σ1, this compound is suitable for experiments where σ2-selective engagement is desired, such as investigating methamphetamine-induced neurotoxicity, locomotor stimulation, or σ2 receptor-mediated antiproliferative effects in cancer cell lines . Substitution with 3- or 4-pyridyl isomers would redirect binding to σ1 receptors and alter the pharmacological outcome .

Analytical Reference Standard for HPLC Method Development and Isocyanate Determination

Utilize high-purity 1-(2-Pyridyl)piperazine dihydrochloride (typically ≥99% by HPLC) as a derivatization reagent or reference standard in reversed-phase HPLC methods for the quantitative determination of aliphatic and aromatic isocyanates in air samples . The solid dihydrochloride salt form facilitates accurate weighing and preparation of standard solutions, offering superior handling characteristics compared to the liquid free base [1].

Selective OCT1 Inhibition in In Vitro Transporter Studies

Apply 1-(2-Pyridyl)piperazine dihydrochloride as a selective inhibitor of organic cation transporter 1 (OCT1) in cellular uptake assays using HEK293 cells expressing human OCT1 or OCT2. The compound's ~50-fold selectivity for OCT1 (IC50 = 36.8 µM) over OCT2 (IC50 = 1.8 mM) allows for discrimination between OCT1- and OCT2-mediated transport of substrates such as metformin, enabling precise investigation of OCT1-specific drug-drug interactions and transport mechanisms .

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